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Compound of Interest

Compound Name: (S)-2-Methylmorpholine

Cat. No.: B591788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
Methylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of public domain spectral data for this specific

enantiomer, this guide combines available experimental information for the corresponding

racemate or enantiomer with analytical predictions for a complete spectroscopic profile,

encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methylmorpholine. It is

important to note that while the ¹H NMR data is derived from the spectrum of the (R)-

enantiomer, it is expected to be identical for the (S)-enantiomer in an achiral solvent. The ¹³C

NMR, IR, and MS data are based on general knowledge of morpholine derivatives and data for

the racemic mixture, as specific experimental data for the (S)-enantiomer is not readily

available in the public domain.

Table 1: ¹H NMR Spectroscopic Data for 2-
Methylmorpholine
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
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Chemical Shift (δ)
ppm (Estimated)

Multiplicity Integration Assignment

~3.8 m 1H H-2

~3.6 m 2H H-6

~2.8 m 2H H-3

~2.6 m 2H H-5

~1.1 d 3H -CH₃

(broad) s 1H N-H

Note: Data is estimated from the ¹H NMR spectrum of (R)-2-Methylmorpholine.[1] Precise

chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-
Methylmorpholine (Predicted)
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm (Predicted) Assignment

~75 C-2

~68 C-6

~50 C-3

~46 C-5

~18 -CH₃

Note: Predicted values are based on the known chemical shifts of morpholine and the expected

effect of a methyl substituent at the C-2 position.

Table 3: Infrared (IR) Spectroscopy Data for 2-
Methylmorpholine (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Broad N-H Stretch

2980 - 2840 Strong C-H Stretch (Aliphatic)

1470 - 1440 Medium C-H Bend

1350 - 1250 Medium-Strong C-N Stretch

1120 - 1080 Strong C-O-C Asymmetric Stretch

Note: Predicted absorption bands are based on the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for 2-
Methylmorpholine (Predicted Fragmentation)

m/z Relative Abundance Assignment

101 Moderate [M]⁺ (Molecular Ion)

86 High [M - CH₃]⁺

72 Moderate [M - C₂H₅]⁺

57 High [C₃H₇N]⁺ or [C₃H₅O]⁺

44 Moderate [C₂H₆N]⁺

Note: The fragmentation pattern is predicted based on the structure of 2-methylmorpholine and

common fragmentation pathways for cyclic amines and ethers.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory procedures for the

analysis of morpholine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of (S)-2-Methylmorpholine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Perform shimming to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz).

Perform Fourier transform, phase correction, and baseline correction.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise

ratio, due to the lower natural abundance of ¹³C.

Process the FID, perform Fourier transform, phase correction, and baseline correction.

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Place a small amount of liquid (S)-2-Methylmorpholine directly onto the ATR crystal.

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer

(GC-MS) with an Electron Ionization (EI) source.
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Sample Preparation:

Prepare a dilute solution of (S)-2-Methylmorpholine in a volatile organic solvent (e.g.,

methanol or dichloromethane).

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The sample is vaporized and separated on a suitable GC column (e.g., a non-polar column

like DB-5ms).

The separated components elute from the GC and enter the ion source of the mass

spectrometer.

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

A mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-2-Methylmorpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b591788#spectroscopic-data-for-s-2-
methylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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